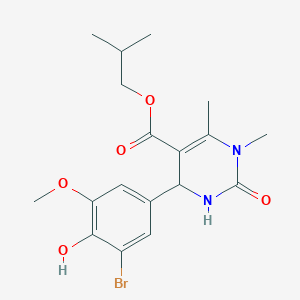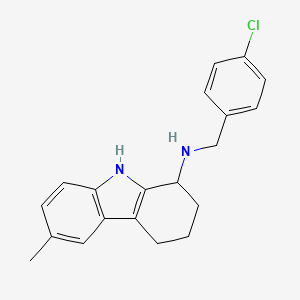
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as CBT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CBT belongs to the class of carbazole derivatives and has been found to exhibit a range of biological activities.
作用機序
The exact mechanism of action of N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative disease research, this compound has been found to have antioxidant and anti-inflammatory effects, as well as enhance neuronal survival and function. In psychiatric disorder research, this compound has been found to modulate neurotransmitter levels and exhibit anxiolytic and antidepressant effects.
実験室実験の利点と制限
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several advantages for lab experiments, including its stability and ease of synthesis. However, its limited solubility in aqueous solutions and potential toxicity at high doses are limitations that need to be considered.
将来の方向性
There are several future directions for the research of N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine. In cancer research, further studies are needed to determine its efficacy in vivo and its potential for combination therapy. In neurodegenerative disease research, further studies are needed to determine its mechanism of action and potential for clinical use. In psychiatric disorder research, further studies are needed to determine its safety and efficacy in clinical trials. Additionally, the development of novel this compound derivatives may lead to compounds with improved therapeutic properties.
合成法
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig amination. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone, followed by cyclization to form the carbazole ring. The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
科学的研究の応用
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and psychiatric disorders. In cancer research, this compound has been found to exhibit antiproliferative and cytotoxic effects against various cancer cell lines. In neurodegenerative disease research, this compound has been found to have neuroprotective effects and may have potential for the treatment of Alzheimer's and Parkinson's diseases. In psychiatric disorder research, this compound has been found to exhibit antidepressant and anxiolytic effects.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-13-5-10-18-17(11-13)16-3-2-4-19(20(16)23-18)22-12-14-6-8-15(21)9-7-14/h5-11,19,22-23H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZVYMDQVZARAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-fluorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5055282.png)
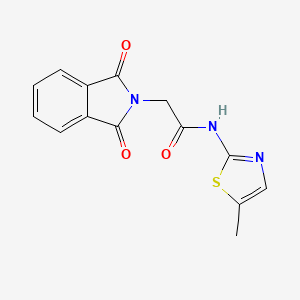
![N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5055288.png)
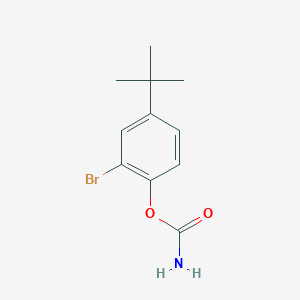
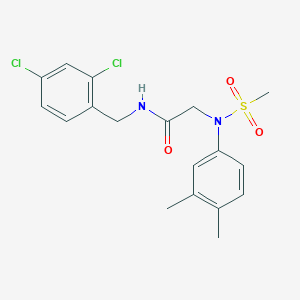
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055310.png)
![(1R*,5S*)-6-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5055314.png)
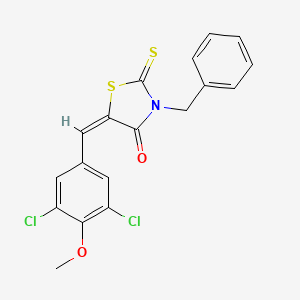
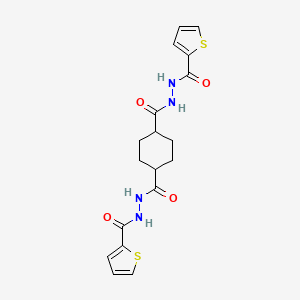
![methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5055330.png)
![4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5055333.png)
![N'-[2-(2,2,2-trifluoroacetyl)-1-cyclopenten-1-yl]nicotinohydrazide](/img/structure/B5055338.png)

